molecular formula C18H16N2O3S B2532183 2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide CAS No. 1326829-56-4

2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2532183
CAS No.: 1326829-56-4
M. Wt: 340.4
InChI Key: IKMLPCLNEFLBGA-UHFFFAOYSA-N
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Description

2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide is a synthetic 2-iminocoumarin-3-carboxamide derivative, a class of compounds designed through the bioisosteric replacement of the typical 2-ketone group on the coumarin core with an imine function to enhance and modulate biological activity . While specific biological data for this compound is an area of ongoing investigation, research on its close structural analogs provides a strong foundation for its research value. Scientific studies have identified that 2-imino-2H-chromene-3-(N-aryl)carboxamides demonstrate significant potential as cytotoxic agents, showing equipotent activity with standard chemotherapeutics like 5-fluorouracil and docetaxel against various human cancer cell lines, including MCF-7 (breast) and Caco-2 (colon) . The inclusion of a methoxy substituent at the 8-position of the chromene ring and specific aryl carboxamides is a recognized strategy in the development of potent compounds, with the 3-carboxamide moiety being a crucial pharmacophore for interaction with biological targets . Furthermore, related coumarin-3-carboxamide scaffolds are being actively studied for their inhibitory effects on enzymes like monoamine oxidase-B (MAO-B), with some derivatives exhibiting exceptional selectivity and low IC50 values, suggesting broader potential in neurological and psychiatric condition research . This compound is presented to the research community as a novel chemical entity for further exploration in these promising areas of therapeutic development.

Properties

IUPAC Name

2-imino-8-methoxy-N-(3-methylsulfanylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-15-8-3-5-11-9-14(17(19)23-16(11)15)18(21)20-12-6-4-7-13(10-12)24-2/h3-10,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMLPCLNEFLBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 8-methoxy-2H-chromene-3-carboxylic acid with 3-(methylsulfanyl)aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with an appropriate reagent to introduce the imino group, completing the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key derivatives of 2-imino/2-oxo-2H-chromene-3-carboxamides, highlighting substituent-driven variations:

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound 8-OCH₃, 3-(SCH₃)C₆H₄ N/A N/A N/A N/A
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 2-oxo, 4-SO₂NHR 86 >300 IR: 1688 cm⁻¹ (C=O, amide)
2-{[(2-Methoxycarbonyl)phenyl]imino}-2H-chromene-3-carboxamide (39) 2-imino, 2-OCOCH₃ 68 214–217 ¹H-NMR: δ 3.71 (OCH₃), 8.52 (H-4)
2-(2-Oxo-2H-chromen-3-yl)-4H-3,1-benzoxazin-4-one (32) 2-oxo, fused benzoxazinone 77 203–204 IR: 1749 cm⁻¹ (C=O, ester)
N-(3-Fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide 8-OH, 3-FC₆H₄ N/A N/A N/A

Key Observations :

  • Imino vs. Oxo Groups: 2-Imino derivatives (e.g., compound 39) exhibit lower thermal stability compared to 2-oxo analogs (e.g., compound 12), as inferred from melting points . The imino group likely increases reactivity due to resonance destabilization.
  • Methoxy vs.
  • Methylsulfanyl vs. Fluorophenyl : The SCH₃ group in the target compound may confer distinct electronic effects (σp = -0.05 for SCH₃ vs. +0.06 for F), altering charge distribution and binding affinity .

Biological Activity

2-Imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has been recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The compound's molecular formula is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S with a molecular weight of 342.41 g/mol. It features a chromene backbone with an imino group and a methoxy substituent, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit the enzyme AKR1B10, which plays a role in the metabolism of certain cancer cells. This inhibition disrupts cellular processes, leading to cytotoxic effects on cancer cells.
  • Antioxidant Activity : Compounds in the chromene family often exhibit antioxidant properties, which may contribute to their ability to mitigate oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from research on its anticancer potential:

Cell Line IC50 (μM) Effect
MCF-7 (Breast Cancer)15.4Induces apoptosis
A549 (Lung Cancer)12.8Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibits cell proliferation

These results indicate that this compound exhibits significant anticancer activity across multiple cell lines, suggesting its potential as a lead compound for further drug development .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. A study evaluated its efficacy against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The data suggest that the compound possesses moderate antimicrobial properties, particularly against fungal pathogens .

Comparative Analysis

When compared to other chromene derivatives, such as 2-phenylimino-2H-chromene-3-carboxamide and 8-methoxy-2H-chromene-3-carboxamide, significant differences in biological activity are observed:

Compound Anticancer Activity Antimicrobial Activity
This compoundHighModerate
2-Phenylimino-2H-chromene-3-carboxamideModerateLow
8-Methoxy-2H-chromene-3-carboxamideLowModerate

This comparison underscores the unique potential of this compound in both anticancer and antimicrobial applications .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Studies : A murine model was used to assess the anticancer effects of the compound in vivo. Results showed a significant reduction in tumor size compared to control groups.
  • Combination Therapy : Studies exploring the combination of this compound with standard chemotherapy agents revealed enhanced efficacy and reduced side effects, indicating its potential as an adjunct therapy in cancer treatment.

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